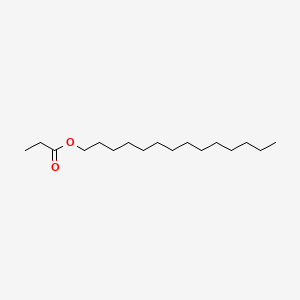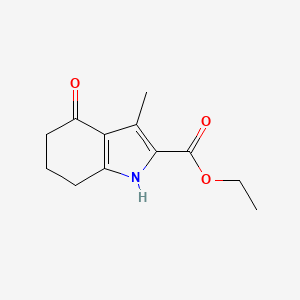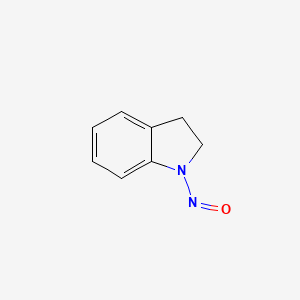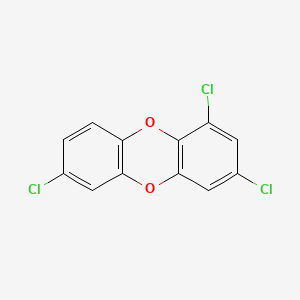
1,3,7-Trichlorodibenzo-p-dioxin
Vue d'ensemble
Description
1,3,7-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Dioxins are mainly produced unintentionally during the synthesis of haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials, and domestic and industrial wastes . They are also produced naturally, though to a minimal extent, during volcanic eruption and natural forest fires .Molecular Structure Analysis
The chemical formula of 1,3,7-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . The degradation of these PCDDs depends on the chlorination patterns of the substrates .Physical And Chemical Properties Analysis
1,3,7-Trichlorodibenzo-p-dioxin is a solid, colorless compound . Its average molecular mass is 287.526 g/mol .Applications De Recherche Scientifique
Environmental Bioremediation
1,3,7-TCDD: has been studied for its potential to be biotransformed by white-rot fungi, such as Phlebia lindtneri . These fungi can degrade a wide spectrum of recalcitrant organopollutants, including dioxins, through processes like hydroxylation and methoxylation. The research into the biotransformation of 1,3,7-TCDD could lead to environmentally friendly methods for the remediation of dioxin-contaminated sites.
Analytical Chemistry
In analytical chemistry, 1,3,7-TCDD is used as a standard for the calibration of instruments like Gas Chromatography-Mass Spectrometry (GC-MS) systems . This allows for the accurate detection and quantification of dioxins in environmental samples, ensuring compliance with regulatory standards and assessing environmental pollution levels.
Toxicological Research
1,3,7-TCDD is utilized in toxicological studies to understand the biochemical and toxic effects of halogenated aromatic hydrocarbons . It activates the expression of xenobiotic chemical metabolizing enzyme genes, such as CYP1A1 , and is involved in cell-cycle regulation. These studies are crucial for assessing the risk of dioxin exposure to humans and wildlife.
Developmental Biology
Research involving 1,3,7-TCDD can shed light on its role in the development and maturation of tissues . Understanding the mechanisms by which dioxins affect cellular processes can provide insights into developmental disorders and potential therapeutic interventions.
Molecular Biology
In molecular biology, 1,3,7-TCDD is used to study the activation of AhR (Aryl hydrocarbon Receptor) -dependent pathways . This receptor mediates the effects of dioxins and is a key factor in the regulation of gene expression related to xenobiotic metabolism.
Mécanisme D'action
Biochemical Pathways
The compound affects the lateral and angular dioxygenation pathways . It is metabolized by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . The metabolism of these compounds depends on the chlorination patterns of the substrates .
Pharmacokinetics
The compound undergoes sequential metabolism by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . This process involves the transformation of the compound into more water-soluble metabolites that can be excreted from the body .
Result of Action
The activation of the AhR by 1,3,7-Trichlorodibenzo-p-dioxin leads to changes in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Action Environment
1,3,7-Trichlorodibenzo-p-dioxin is a persistent organic pollutant . Its production is regulated in most areas due to its persistence and toxicity . It occurs as a by-product from various industrial processes and natural sources such as volcanoes and forest fires . The compound’s action, efficacy, and stability can be influenced by these environmental factors .
Safety and Hazards
Orientations Futures
Efforts have been made to harness the fundamental knowledge of bacterial diversity and aerobic bacterial transformation, degradation, and bioremediation of dioxins in contaminated systems . Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest .
Propriétés
IUPAC Name |
1,3,7-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWIXFZKMDPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217290 | |
| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trichlorodibenzo-p-dioxin | |
CAS RN |
67028-17-5 | |
| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




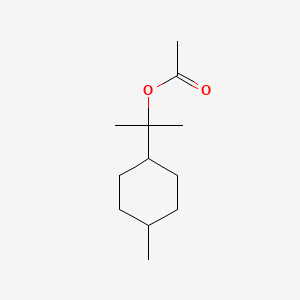
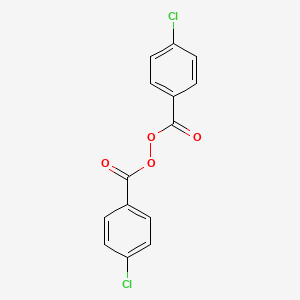
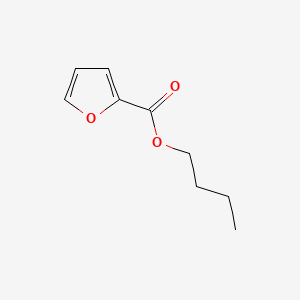
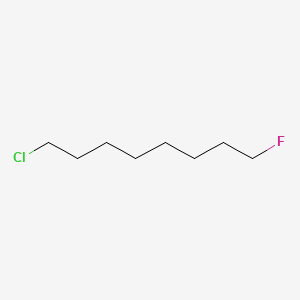
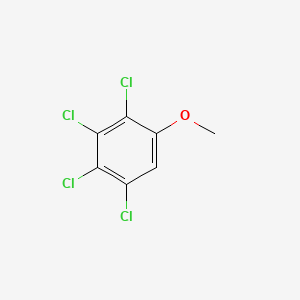


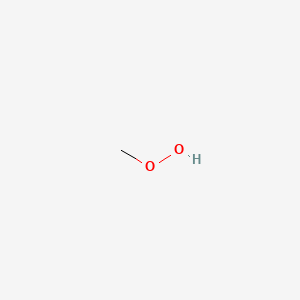
![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)
